N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a carbazole ring, which is further linked to a sulfuric diamide moiety. The molecular formula of this compound is C13H10F3N3O2S, and it has a molecular mass of approximately 329.2992 daltons .
Vorbereitungsmethoden
The synthesis of N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide typically involves multiple steps, starting with the preparation of the carbazole precursor. The trifluoromethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the sulfuric diamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfuric diamide moiety to thiols or sulfides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The sulfuric diamide moiety may also play a role in binding to specific receptors or ion channels, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide can be compared with other similar compounds, such as:
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide: This compound has a similar structure but differs in the position of the trifluoromethyl group on the carbazole ring.
N-[7-(Trifluoromethyl)-9H-carbazol-4-yl]sulfuric diamide: Another analog with the trifluoromethyl group at a different position.
N-[7-(Trifluoromethyl)-9H-carbazol-5-yl]sulfuric diamide: This compound also shares a similar core structure but with variations in the substitution pattern. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
872604-37-0 |
---|---|
Molekularformel |
C13H10F3N3O2S |
Molekulargewicht |
329.30 g/mol |
IUPAC-Name |
6-(sulfamoylamino)-2-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-3-9-10-6-8(19-22(17,20)21)2-4-11(10)18-12(9)5-7/h1-6,18-19H,(H2,17,20,21) |
InChI-Schlüssel |
GATDHUIKTFVBDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.